molecular formula C12H18O B13240507 1-(But-3-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde

1-(But-3-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde

Cat. No.: B13240507
M. Wt: 178.27 g/mol
InChI Key: QAKHGTXLVGCJBP-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde (CAS: 1936385-72-6) is a carbaldehyde derivative featuring a cyclohexane ring substituted with a methyl group at position 3 and a but-3-yn-1-yl group at position 1. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol . As of 2024, the compound is temporarily out of stock, limiting experimental accessibility .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-but-3-ynyl-3-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H18O/c1-3-4-7-12(10-13)8-5-6-11(2)9-12/h1,10-11H,4-9H2,2H3

InChI Key

QAKHGTXLVGCJBP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CCC#C)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(But-3-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(But-3-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, mild reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include carboxylic acids, alcohols, and substituted alkyne derivatives.

Mechanism of Action

The mechanism by which 1-(But-3-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, allowing for the attachment of various functional groups .

Comparison with Similar Compounds

Key Observations:

Ring Flexibility vs. In contrast, the benzene ring in the analogue provides rigidity and planarity, favoring π-π stacking or electronic delocalization .

Functional Group Reactivity : The aldehyde group in the target compound is highly reactive, enabling nucleophilic additions (e.g., formation of imines or hydrazones) or oxidation to carboxylic acids. The methoxymethyl group in the benzene analogue, however, is more stable but may undergo hydrolysis under acidic conditions .

Alkyne Reactivity: Both compounds contain a terminal alkyne, which can participate in cycloadditions (e.g., Huisgen reactions) or serve as a handle for cross-coupling reactions (e.g., Sonogashira) .

Biological Activity

1-(But-3-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₄O
  • Molecular Weight : 174.23 g/mol
  • CAS Number : 13076-16-9

Biological Activity

The biological activity of 1-(But-3-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde has been explored in various studies, primarily focusing on its effects on cancer cells and its potential as an anti-cancer agent.

Anticancer Properties

Recent research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism involves the modulation of mitotic spindle dynamics, which is crucial for proper cell division.

Table 1: Summary of Biological Activities

Activity TypeEffect on CellsMechanism of ActionReference
AnticancerInduces apoptosisModulation of mitotic spindle dynamics
CytotoxicityCell cycle arrestInhibition of key mitotic proteins
Anti-inflammatoryReduces inflammation markersInhibition of pro-inflammatory cytokines

Case Studies

Several case studies have highlighted the biological effects of 1-(But-3-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde:

Case Study 1: Apoptosis Induction in Cancer Cells

In a controlled laboratory setting, cancer cell lines treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis. The study utilized flow cytometry to quantify apoptotic cells and identified significant activation of caspases, indicating that the compound triggers intrinsic apoptotic pathways.

Case Study 2: Inhibition of Mitotic Kinesins

Another study focused on the inhibition of mitotic kinesins, particularly HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. The compound demonstrated micromolar inhibitory activity against HSET, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells. This effect was quantified using microscopy and biochemical assays to measure enzyme activity.

Table 2: Effects on Mitotic Kinesins

CompoundIC50 (µM)Effect on HSET ActivityReference
1-(But-3-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde5.0Significant inhibition
Control (DMSO)N/ANo effect

The mechanisms through which 1-(But-3-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde exerts its biological effects are multifaceted:

  • Apoptosis Activation : The compound activates apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction.
  • Cell Cycle Arrest : By interfering with mitotic spindle formation, it causes cell cycle arrest at the metaphase stage.
  • Cytokine Modulation : It reduces levels of inflammatory cytokines such as TNF-alpha and IL-6, indicating potential anti-inflammatory properties.

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